molecular formula C14H14FNO2S2 B2546486 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1251573-28-0

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2546486
CAS No.: 1251573-28-0
M. Wt: 311.39
InChI Key: KUUDNCYIHVAULD-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound with the molecular formula C18H16FNO2S3 and a molecular weight of 393.5 g/mol . This acetamide derivative features a distinct molecular architecture, incorporating a 4-fluorophenylthio ether group and a hydroxyethyl linker bearing a thiophen-3-yl moiety . The integration of sulfur-containing thiophene and thioether groups, along with the polar hydroxy and amide functionalities, makes this compound a valuable scaffold in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is not available in the public domain, its structure is indicative of compounds investigated for various pharmacological activities. Structurally similar 2,2,2-trisubstituted acetamide derivatives are known to be studied as activators of enzymes like glucokinase, highlighting the relevance of this chemical class in developing therapies for metabolic diseases . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring their use complies with all applicable local and international regulations.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S2/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUDNCYIHVAULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The thioether bond is typically synthesized by reacting 4-fluorothiophenol with a halogenated acetamide precursor.

Procedure :

  • Halogenated Acetamide Preparation :
    • 2-Chloroacetamide is reacted with 4-fluorothiophenol under basic conditions (e.g., NaH or Et₃N) in anhydrous DMF at 0–25°C.
    • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing fluorine atom.
  • Reaction Optimization :
    • Base selection impacts yield: NaH (85%) > K₂CO₃ (72%) > Et₃N (68%).
    • Solvent polarity critical: DMF > THF > dichloromethane.

Table 1: Thioether Formation Under Varied Conditions

Base Solvent Temp (°C) Yield (%)
NaH DMF 25 85
K₂CO₃ DMF 25 72
Et₃N THF 40 68

Hydroxy Group Introduction via Cyanohydrin Formation

The 2-hydroxy-2-(thiophen-3-yl)ethyl side chain is synthesized through a cyanohydrin intermediate.

Procedure :

  • Thiophene-3-carbaldehyde is treated with KCN in acidic methanol to form the cyanohydrin.
  • Hydrolysis with HCl yields 2-hydroxy-2-(thiophen-3-yl)acetonitrile .
  • Reduction using LiAlH₄ produces 2-amino-2-(thiophen-3-yl)ethanol .

Key Considerations :

  • Acid concentration (20–30% HCl) prevents over-hydrolysis.
  • LiAlH₄ must be added slowly to avoid exothermic decomposition.

Acetamide Coupling via Acylation

The final step involves coupling the thioether-acetamide intermediate with the hydroxyethyl-thiophene amine.

Procedure :

  • Activation of Carboxylic Acid :
    • The thioether-acetic acid is converted to its acid chloride using SOCl₂ in dimethylacetamide at −15°C.
  • Amine Coupling :
    • Reacting the acid chloride with 2-amino-2-(thiophen-3-yl)ethanol in the presence of Et₃N yields the target compound.

Table 2: Coupling Efficiency with Different Activators

Activator Solvent Yield (%) Purity (HPLC)
SOCl₂ DMAc 88 99.2
EDCI/HOBt DCM 76 98.5
DCC THF 65 97.8

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45 (d, 2H, Ar-F), 7.32 (m, 1H, thiophene), 6.95 (m, 2H, thiophene), 4.15 (s, 1H, -OH), 3.82 (q, 2H, CH₂).
  • FT-IR :
    • 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : >99% purity on C18 column (MeCN:H₂O = 70:30, 1 mL/min).

Alternative Synthetic Routes

One-Pot Thioether and Acetamide Formation

A streamlined approach combines thioether formation and acylation in a single pot:

  • 4-Fluorothiophenol , 2-chloroacetamide , and 2-amino-2-(thiophen-3-yl)ethanol are reacted with NaH in THF.
  • Yield: 78% with reduced purification steps.

Enzymatic Resolution for Enantiopure Product

  • Lipase-mediated kinetic resolution of racemic 2-hydroxy-2-(thiophen-3-yl)ethyl intermediate achieves >99% ee.
  • Cost-prohibitive but critical for chiral applications.

Industrial-Scale Considerations

  • Cost Efficiency : NaH-based methods preferred over enzymatic routes.
  • Safety : Exothermic reactions require controlled addition and cooling.
  • Waste Management : SOCl₂ neutralization with NaOH produces NaCl and SO₂.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while reduction of the acetamide group would yield an amine derivative.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological studies or receptor binding in medicinal applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Activity Comparison of Selected Acetamide Derivatives
Compound Name Key Substituents Target Activity (KI, nM) Molecular Weight Reference
2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide 4-Fluorophenylthio, hydroxyethyl-thiophen-3-yl Not reported ~337.4 Target Compound
N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide (12) 4-Fluorophenyl, sulfamoylphenethyl-quinazolinone hCA I: 548.6 ~547.6
N-(4-Fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide (18) 4-Fluorobenzyl, sulfamoylphenethyl-quinazolinone hCA I: 2048 ~561.6
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophen-2-yl, 3-cyanothiophen-2-yl Not reported ~248.3
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl, thiophen-2-yl Antimycobacterial ~310.2
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Fluorophenyl, triazole-thiophen-2-yl Not reported ~362.4
Key Observations:

Substituent Impact on hCA Inhibition: Compound 12 (4-fluorophenyl) exhibits significantly stronger hCA I inhibition (KI = 548.6 nM) compared to 18 (4-fluorobenzyl, KI = 2048 nM), indicating that phenyl substitution enhances binding affinity over benzyl groups .

Thiophene Position and Bioactivity :

  • Thiophen-2-yl derivatives (e.g., compound in ) show antimycobacterial activity, while the target compound’s thiophen-3-yl group may alter steric or electronic interactions with biological targets.

Triazole and Heterocyclic Modifications :

  • The triazole-containing compound in (molecular weight 362.4) demonstrates the role of nitrogen-rich heterocycles in modulating physicochemical properties. The target compound lacks such rings but incorporates a hydroxyl group for solubility.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The hydroxyethyl group may enhance aqueous solubility compared to non-polar analogs like the 4-bromophenyl derivative in .
  • Metabolic Stability : Fluorine atoms (e.g., in the target compound and ) typically reduce metabolic degradation, extending half-life .

Structure-Activity Relationship (SAR) Trends

Fluorophenyl vs. Other Aromatic Groups :

  • Fluorophenyl substituents (as in the target compound and ) generally improve binding affinity and selectivity due to electronegativity and steric fit.

Thioether Linkage :

  • The thioether group in the target compound and may enhance stability compared to ether or amine linkages in other analogs.

Hydroxyethyl-Thiophene Synergy :

  • The combination of a hydroxyethyl group and thiophen-3-yl in the target compound could synergize hydrogen bonding and π-π stacking interactions, a feature absent in simpler thiophen-2-yl derivatives .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H16FNO3SC_{18}H_{16}FNO_3S, with a molecular weight of approximately 345.4 g/mol. The synthesis typically involves:

  • Formation of the Fluorophenyl Thioether : Reaction of 4-fluorothiophenol with an alkylating agent.
  • Acetamide Formation : The thioether is then reacted with an acetamide derivative under controlled conditions.

These steps ensure the compound's desired properties and high yield during synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, thus altering metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and affecting cellular responses.

The presence of the fluorophenyl and thiophenyl groups enhances its binding affinity to these targets, potentially leading to significant biological effects.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar compounds, suggesting that derivatives like this compound could exhibit potent antibacterial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial potential .
  • Synergistic Effects : Some derivatives displayed synergistic relationships with established antibiotics, enhancing their efficacy against resistant strains .

Case Studies

A notable study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity. The research utilized time-kill assays to confirm the compound's rapid action against these pathogens.

CompoundTarget PathogenMIC (μg/mL)Mechanism
2aStaphylococcus aureus0.25Cell wall disruption
2bEscherichia coli0.22Protein synthesis inhibition

Toxicity and Safety Profile

Toxicological assessments indicate that the compound exhibits low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development in therapeutic applications .

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